2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a cycloheptapyridazinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds irreversibly and non-competitively to these transporters, reducing their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 1-(4-fluorophenyl)piperazine
- 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-amine
Uniqueness
What sets 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart is its unique combination of a cycloheptapyridazinone core with a fluorophenyl-piperazine moiety. This structure imparts distinct pharmacological properties, making it more selective and potent in its biological activities compared to similar compounds .
Biological Activity
The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one represents a class of piperazine derivatives that have garnered attention due to their potential biological activities. This article provides an overview of its biological activity, mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃FN₄O
- Molecular Weight : 328.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably:
- Serotonin Receptors : It acts as an agonist at the 5-HT1A receptor , which is crucial for modulating serotonin signaling pathways. This interaction can lead to decreased neuronal firing rates and altered neurotransmitter release patterns.
- Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which may influence mood regulation and psychotropic effects .
In Vitro Studies
Research has demonstrated that the compound exhibits significant activity against various cellular targets:
Pharmacokinetics
The pharmacokinetic profile indicates good absorption and bioavailability:
- Absorption : Rapid absorption with peak plasma concentrations reached within 2 to 4 hours post-administration.
- Metabolism : Primarily metabolized in the liver with a half-life conducive to once-daily dosing in therapeutic settings.
Study 1: Antidepressant Efficacy
A study conducted on rodents assessed the antidepressant-like effects of the compound through behavioral tests such as the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant properties mediated by serotonin receptor activation.
Study 2: Neuroprotective Properties
In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound led to reduced cell death and improved cell viability. This suggests a protective role against neurotoxic insults.
Data Tables
Properties
Molecular Formula |
C20H25FN4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C20H25FN4O/c21-17-6-8-18(9-7-17)24-12-10-23(11-13-24)15-25-20(26)14-16-4-2-1-3-5-19(16)22-25/h6-9,14H,1-5,10-13,15H2 |
InChI Key |
RFDMDARWSAGJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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